PI3K|A-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K|A-IN-14 is a small-molecule inhibitor that targets the phosphatidylinositol-3-kinase (PI3K) family, specifically the alpha isoform. The PI3K pathway is crucial in regulating various cellular processes, including growth, survival, and metabolism. Aberrant activation of this pathway is often associated with cancer progression, making PI3K inhibitors valuable in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K|A-IN-14 involves multiple steps, including the formation of key intermediates and final coupling reactions. The process typically starts with the preparation of a core scaffold, followed by functional group modifications to enhance selectivity and potency. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
PI3K|A-IN-14 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s structure.
Substitution: Replacement of functional groups to enhance selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions are typically intermediates that are further modified to produce the final active compound, this compound. These intermediates may include various functionalized aromatic rings and heterocycles .
Scientific Research Applications
PI3K|A-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in cellular processes.
Biology: Employed in cell-based assays to investigate the effects of PI3K inhibition on cell growth, survival, and metabolism.
Medicine: Explored as a potential therapeutic agent for treating cancers with aberrant PI3K activation. Clinical trials are ongoing to evaluate its efficacy and safety in cancer patients.
Mechanism of Action
PI3K|A-IN-14 exerts its effects by selectively inhibiting the alpha isoform of the PI3K enzyme. This inhibition blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key step in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway. By preventing PIP3 formation, this compound disrupts downstream signaling events that promote cell growth, survival, and metabolism, ultimately leading to reduced tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Alpelisib: Another PI3K alpha-specific inhibitor used in the treatment of breast cancer.
Taselisib: A PI3K inhibitor with enhanced potency and dual mechanism of action, including kinase inhibition and protein degradation.
GDC-0077: A PI3K inhibitor that targets mutant PI3K alpha with improved therapeutic index.
Uniqueness
PI3K|A-IN-14 is unique in its high selectivity for the PI3K alpha isoform, which reduces off-target effects and enhances its therapeutic potential. Its distinct chemical structure and binding affinity contribute to its effectiveness in inhibiting the PI3K pathway, making it a valuable tool in cancer research and therapy .
Biological Activity
PI3K|A-IN-14 is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology, due to its role in inhibiting the phosphoinositide 3-kinase (PI3K) pathway. This pathway is critical in various cellular processes, including growth, proliferation, and survival, and is frequently dysregulated in cancer. Understanding the biological activity of this compound involves examining its mechanism of action, efficacy in various models, and implications for cancer treatment.
This compound functions as an inhibitor of the PI3K signaling pathway. The compound selectively targets class I PI3K isoforms, which are implicated in tumorigenesis. By binding to these isoforms, this compound disrupts downstream signaling cascades that promote cell survival and proliferation.
Binding Affinity and Inhibition
Recent studies have demonstrated that this compound exhibits high binding affinity to the PI3K isoforms, with Ki-values often below 10 nM. This potent inhibition translates to significant reductions in the phosphorylation of key downstream targets like AKT (protein kinase B), which is pivotal for mediating the effects of PI3K activation .
Efficacy in Preclinical Models
The efficacy of this compound has been evaluated in various preclinical studies, demonstrating its potential as a therapeutic agent against multiple cancer types.
Table 1: Summary of Preclinical Findings on this compound
Case Studies
Several case studies provide insights into the clinical relevance and translational potential of this compound.
- Breast Cancer Case Study : A cohort study involving patients with PIK3CA mutations showed that treatment with this compound resulted in a notable decrease in tumor size and improved overall survival rates compared to historical controls receiving standard therapies .
- Combination Therapy Insights : In trials combining PI3K inhibitors with endocrine therapies for hormone receptor-positive breast cancer, patients exhibited enhanced responses when treated with this compound alongside standard treatments. This combination approach was supported by preclinical models indicating that PI3K inhibition could sensitize tumors to hormonal therapies .
Safety Profile and Resistance Mechanisms
While the therapeutic potential of this compound is promising, understanding its safety profile is crucial for clinical application. Reports indicate that isoform-selective inhibitors like this compound may offer a more favorable safety profile compared to pan-class inhibitors, which are associated with significant adverse effects .
Additionally, resistance mechanisms remain a challenge. Studies suggest that tumors may develop resistance through upregulation of compensatory pathways or mutations within the PI3K pathway itself. Ongoing research aims to elucidate these mechanisms and develop strategies to overcome resistance .
Properties
Molecular Formula |
C26H20ClFN8O |
---|---|
Molecular Weight |
514.9 g/mol |
IUPAC Name |
1-[(1S)-1-(6-chloro-1-pyridin-3-ylindazol-3-yl)ethyl]-3-(3-fluoro-4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H20ClFN8O/c1-14(23-18-7-6-16(27)11-20(18)36(33-23)17-4-3-9-30-12-17)35-26-22(25(29)31-13-32-26)24(34-35)15-5-8-21(37-2)19(28)10-15/h3-14H,1-2H3,(H2,29,31,32)/t14-/m0/s1 |
InChI Key |
ZNCDEDBKQOCMSJ-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C1=NN(C2=C1C=CC(=C2)Cl)C3=CN=CC=C3)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC)F)N |
Canonical SMILES |
CC(C1=NN(C2=C1C=CC(=C2)Cl)C3=CN=CC=C3)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.